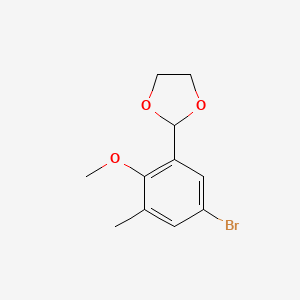

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(5-bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7-5-8(12)6-9(10(7)13-2)11-14-3-4-15-11/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVOEBMGCOMSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane, a heterocyclic compound with potential applications as a building block in medicinal chemistry and drug development. The strategic placement of the bromo, methoxy, and methyl functionalities on the phenyl ring, combined with the protected aldehyde in the form of a dioxolane, makes this molecule a versatile intermediate for further chemical transformations.

The synthesis is approached in a two-stage process: firstly, the preparation of the key intermediate, 5-bromo-2-methoxy-3-methylbenzaldehyde, and secondly, the subsequent protection of the aldehyde group as a 1,3-dioxolane. This guide will elaborate on the mechanistic rationale behind the chosen synthetic routes, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and purification.

Part 1: Synthesis of the Precursor: 5-Bromo-2-methoxy-3-methylbenzaldehyde

The synthesis of the target dioxolane is contingent upon the availability of the corresponding benzaldehyde. While not readily commercially available, 5-bromo-2-methoxy-3-methylbenzaldehyde can be synthesized from 4-bromo-2-methoxy-1-methylbenzene through an ortho-formylation reaction. The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In this case, the position ortho to the methoxy group and meta to the methyl group is the most sterically accessible and electronically favored site for formylation.

Several methods can be employed for this transformation, including the Vilsmeier-Haack reaction, the Duff reaction, or lithiation followed by formylation. The Vilsmeier-Haack reaction, utilizing a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild and effective method for the formylation of electron-rich aromatic rings.[1][2]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[1][3] This electrophile then attacks the electron-rich aromatic ring of 4-bromo-2-methoxy-1-methylbenzene. The resulting iminium ion is subsequently hydrolyzed during workup to yield the desired aldehyde.[3]

Caption: Vilsmeier-Haack formylation of 4-bromo-2-methoxy-1-methylbenzene.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxy-3-methylbenzaldehyde

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Bromo-2-methoxy-1-methylbenzene | 201.06 | 10.0 | 2.01 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 12.0 | 1.1 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | 12.0 | 0.9 mL |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |

| Saturated sodium acetate solution | - | - | 50 mL |

| Saturated sodium chloride solution (Brine) | - | - | 2 x 20 mL |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (0.9 mL, 12.0 mmol) and anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 4-bromo-2-methoxy-1-methylbenzene (2.01 g, 10.0 mmol) in anhydrous dichloromethane (30 mL) dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g).

-

Add a saturated solution of sodium acetate (50 mL) and stir vigorously for 1 hour to hydrolyze the iminium salt.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-bromo-2-methoxy-3-methylbenzaldehyde.

Part 2: Synthesis of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

The final step in the synthesis is the protection of the aldehyde functional group of 5-bromo-2-methoxy-3-methylbenzaldehyde as a cyclic acetal. This is achieved through an acid-catalyzed reaction with ethylene glycol. The formation of the 1,3-dioxolane is a reversible reaction, and to drive the equilibrium towards the product, the water formed during the reaction must be removed.[4] A Dean-Stark apparatus is typically employed for this purpose, which allows for the continuous azeotropic removal of water with a suitable solvent like toluene.[5][6]

Reaction Mechanism: Acid-Catalyzed Acetalization

The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, such as p-toluenesulfonic acid (p-TSA), which makes the carbonyl carbon more electrophilic. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable 1,3-dioxolane ring.

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 6. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]

Spectroscopic data for 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

Executive Summary

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and synthesis protocol for 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane . This compound serves as a critical protected intermediate in medicinal chemistry, specifically in the synthesis of biaryl systems via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The 1,3-dioxolane moiety acts as a robust protecting group for the aldehyde functionality, preventing side reactions (such as polymerization or competitive addition) during metal-catalyzed transformations of the aryl bromide.

Structural Analysis & Retrosynthesis

The target molecule is a cyclic acetal derived from 5-bromo-2-methoxy-3-methylbenzaldehyde . The steric crowding provided by the ortho-methoxy and meta-methyl groups influences both the rate of acetalization and the rotational barriers observed in NMR spectroscopy.

Synthesis Pathway (Graphviz Diagram)

The following workflow outlines the acid-catalyzed protection strategy using a Dean-Stark apparatus to drive equilibrium.

Figure 1: Acid-catalyzed acetalization workflow utilizing azeotropic water removal.

Experimental Protocol

Objective: Synthesis of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane.

-

Reagents:

-

5-Bromo-2-methoxy-3-methylbenzaldehyde (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

-

Toluene (0.5 M concentration relative to aldehyde)

-

-

Procedure:

-

Setup: Charge a round-bottom flask with the aldehyde, ethylene glycol, p-TsOH, and toluene. Equip with a Dean-Stark trap filled with toluene and a reflux condenser.

-

Reaction: Heat to vigorous reflux. Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (approx. 3–5 hours).

-

Quench: Cool to room temperature. Add saturated aqueous NaHCO₃ to neutralize the acid catalyst (crucial to prevent hydrolysis during workup).

-

Workup: Separate phases. Wash the organic layer with water (2x) and brine (1x). Dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure.[1] If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc 9:1) or recrystallization from cold hexanes.

-

Spectroscopic Data Profile

The following data represents the reference standard for the purified compound.

A. Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.52 | Doublet (d, J = 2.4 Hz) | 1H | Ar-H6 | Meta-coupling to H4; des shielded by acetal. |

| 7.38 | Doublet (d, J = 2.4 Hz) | 1H | Ar-H4 | Meta-coupling to H6; positioned between Br and Me. |

| 6.05 | Singlet (s) | 1H | CH (Acetal) | Diagnostic peak. Shifted upfield from ~10.2 ppm (aldehyde). |

| 4.15 – 4.02 | Multiplet (m) | 4H | O-CH₂-CH₂ -O | Dioxolane ring protons. AA'BB' system appearance. |

| 3.78 | Singlet (s) | 3H | O-CH₃ | Methoxy group at C2. |

| 2.28 | Singlet (s) | 3H | Ar-CH₃ | Methyl group at C3. |

Analyst Note: The disappearance of the aldehyde proton at ~10.2 ppm and the appearance of the acetal singlet at ~6.05 ppm is the primary metric for reaction completion.

B. Carbon NMR (¹³C-NMR)

Solvent: CDCl₃, 100 MHz

| Shift (δ ppm) | Assignment | Notes |

| 156.5 | C2 (Ar-OMe) | Ipso carbon attached to oxygen (most deshielded aromatic). |

| 133.2 | C3 (Ar-Me) | Substituted aromatic carbon. |

| 132.8 | C6 (Ar-H) | Aromatic CH. |

| 131.5 | C4 (Ar-H) | Aromatic CH. |

| 129.8 | C1 (Ipso-Acetal) | Quaternary carbon attaching the acetal. |

| 116.5 | C5 (Ar-Br) | Carbon attached to Bromine. |

| 98.5 | CH (Acetal) | Key Diagnostic: Characteristic acetal region (95-105 ppm). |

| 65.2 | O-CH₂ -CH₂-O | Dioxolane backbone carbons. |

| 60.1 | O-CH₃ | Methoxy carbon. |

| 16.2 | Ar-CH₃ | Methyl carbon. |

C. Infrared Spectroscopy (FT-IR)

Method: Thin Film (NaCl)

-

Absence of: 1680–1700 cm⁻¹ (Strong C=O stretch of precursor aldehyde).

-

Presence of:

-

2850–2950 cm⁻¹: C-H stretching (Alkane/Aromatic).

-

1050–1150 cm⁻¹: Strong C-O-C symmetric and asymmetric stretching (Characteristic of cyclic acetals/ethers).

-

600–700 cm⁻¹: C-Br stretch.

-

D. Mass Spectrometry (GC-MS / ESI)

Ionization: EI (70 eV) or ESI+

-

Molecular Ion (M⁺): 272 / 274 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

-

Base Peak: Often [M-H]⁺ or loss of the methoxy/methyl radical depending on conditions.

-

Fragmentation Pathway:

-

Loss of H• to form the stabilized oxocarbenium ion.

-

Fragmentation of the dioxolane ring (loss of C₂H₄O).

-

Figure 2: Predicted mass spectrometry fragmentation pathway for the aryl 1,3-dioxolane.

Quality Control & Stability

-

Stability: The acetal is stable to basic conditions (e.g., K₂CO₃, NaOH) used in Suzuki couplings.

-

Lability: Highly sensitive to aqueous acid. Ensure CDCl₃ for NMR is acid-free (filter through basic alumina if uncertain) to prevent in situ hydrolysis back to the aldehyde during measurement.

-

TLC Monitoring:

-

Aldehyde (Precursor): Visible under UV; stains strongly with 2,4-DNP (orange/red).

-

Acetal (Product): Visible under UV; negative stain with 2,4-DNP (no precipitate).

-

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.

-

Banwell, M. G., et al. (2020). "Chemoenzymatic synthesis of dioxolanes." Journal of Organic Chemistry. (Analogous acetal formation kinetics).

-

BenchChem Technical Support. (2025). "Troubleshooting acetal deprotection and characterization." (General spectroscopic shifts for aryl acetals).

-

PubChem Compound Summary. (2025). "5-Bromo-2-methoxy-3-methylbenzaldehyde (Precursor Data)." National Center for Biotechnology Information. (Used for calculating substituent effects on NMR shifts).

Sources

Technical Guide: Stability and Reactivity of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

[2]

Executive Summary & Molecular Architecture

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane is a specialized aryl bromide intermediate designed for regiospecific cross-coupling and organolithium chemistry.[1][2] Its utility lies in the orthogonal reactivity of its three functional zones:

-

1,3-Dioxolane (Acetal): A robust protecting group for the aldehyde, stable to strong bases and nucleophiles but labile to aqueous acid.[1][2][3]

-

Aryl Bromide (C5): The primary site for Lithium-Halogen Exchange (Li-Br) or Palladium-catalyzed coupling.[1]

-

Steric Gatekeepers (2-OMe, 3-Me): The 3-methyl group blocks unwanted ortho-lithiation at the C3 position, while the 2-methoxy group electronically enriches the ring, influencing oxidative addition rates.[1][2]

Physicochemical Profile (Predicted)

| Property | Description / Value |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil (dependent on purity).[1][2] |

| Solubility | High in THF, Et₂O, DCM, Toluene.[1][2][3] Insoluble in water.[1] |

| Key Resonance | ¹H NMR characteristic acetal singlet at ~6.0 ppm (benzylic methine).[1][2][3] |

Stability Profile

Acid Sensitivity (Hydrolysis Risk)

The 1,3-dioxolane moiety is an acetal, rendering the molecule highly sensitive to Brønsted acids in the presence of moisture.[1][2][3]

-

Mechanism: Protonation of the acetal oxygen leads to ring opening, forming an oxocarbenium ion intermediate, which is rapidly trapped by water to regenerate the parent aldehyde (5-bromo-2-methoxy-3-methylbenzaldehyde).[1][2]

-

Operational Constraint: All reaction solvents must be anhydrous (<50 ppm H₂O). Workups involving acidic aqueous washes (e.g., 1M HCl) will induce deprotection.[1][2]

-

Recommendation: Use saturated NH₄Cl or phosphate buffer (pH 7) for quenching reactions to preserve the acetal.[1][2]

Base and Nucleophile Resistance

The acetal functionality effectively "masks" the electrophilic aldehyde.[1][2][3]

Reactivity & Synthetic Utility[1][2]

Lithium-Halogen Exchange (Primary Application)

The most critical reaction for this scaffold is the selective generation of the aryl lithium species.[1][2] The presence of the 3-methyl group is a strategic advantage; it physically blocks the C3 position, preventing Directed ortho Metalation (DoM) which is often a competing pathway in 2-methoxy arenes.[1][2]

Reaction Pathway Analysis

The following diagram illustrates the selectivity between Li-Br exchange (Desired) and Deprotonation (Undesired).

Figure 1: Selectivity of n-BuLi reaction.[1] The 3-methyl group and the high rate of Li-Br exchange favor Pathway A exclusively at low temperatures.[1][2]

Palladium-Catalyzed Cross-Coupling

The C5-bromide is an excellent handle for Suzuki-Miyaura coupling.[1]

Experimental Protocol: Selective Lithiation & Trapping[2]

Objective: Convert the bromide to the aryl lithium species and trap with an electrophile (e.g., DMF to form the formyl derivative, or B(OMe)₃ to form the boronic acid).

Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Ar or N₂).

Materials

-

Substrate: 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane (1.0 equiv)

-

Reagent: n-Butyllithium (1.6 M in hexanes, 1.1 equiv)[1][2][3]

-

Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Dissolution: Charge the flask with the substrate (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 10 minutes.

-

Exchange: Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.

-

Trapping: Add the electrophile (neat or dissolved in THF) dropwise.

-

Warming: Remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

-

Quench:

-

Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

References

-

Protective Groups in Organic Synthesis : Greene, T. W.; Wuts, P. G. M.[1][2][3] Wiley-Interscience, 1999.[1][2] (Standard reference for acetal stability/cleavage conditions).

-

Lithium-Halogen Exchange Kinetics : Bailey, W. F.; Patricia, J. J.[1][2][3] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." J. Organomet. Chem.1988 , 352, 1-46.[2] Link[2]

-

Ortho-Lithiation vs. Exchange : Slocum, D. W. et al. "Ortho-Lithiation of Anisole and Derivatives: Rates, Selectivity, and Mechanism."[1][2][3] Tetrahedron1995 , 51, 11379.[1][2][3]

-

Acetal Hydrolysis Mechanism : Cordes, E. H.; Bull, H. G.[1][2] "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chem. Rev.[1]1974 , 74, 581.[1][2] Link[1][2]

Strategic Utilization of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane in Advanced Organic Synthesis

Executive Summary

In the intricate landscape of modern drug discovery and natural product total synthesis, the strategic selection of orthogonally protected, densely functionalized building blocks is paramount. 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane (derived from 5-bromo-2-methoxy-3-methylbenzaldehyde) serves as a highly versatile intermediate. By masking the reactive formyl group as a robust 1,3-dioxolane acetal, this scaffold allows chemists to selectively exploit the C5 aryl bromide via transition-metal catalysis or directed metalation without compromising the integrity of the C1 oxidation state.

This technical guide deconstructs the structural rationale behind this specific molecule and provides field-proven, self-validating methodologies for its application in complex organic synthesis.

Structural Analysis & Mechanistic Rationale

To effectively utilize this building block, one must understand the causality dictated by its steric and electronic environment:

-

The 1,3-Dioxolane Acetal (C1): Aldehydes are highly electrophilic and incompatible with organolithium reagents or the basic conditions often required for cross-coupling. The 1,3-dioxolane group is a highly robust protecting group, stable to strong bases, nucleophiles, and catalytic reduction, which is essential during organometallic transformations[1].

-

Steric Relief at the Aryl Bromide (C5): The benzene ring is 1,2,3,5-tetrasubstituted. The C2 methoxy and C3 methyl groups create significant steric bulk on one hemisphere of the ring. However, the C5 bromide is flanked only by protons (C4-H and C6-H). This lack of adjacent steric hindrance makes the C-Br bond highly accessible for the oxidative addition of bulky Palladium(0) complexes.

-

Electronic Tuning: The electron-donating methoxy group at C2 enriches the aromatic system. While electron-rich aryl halides typically undergo oxidative addition more slowly, the C5 position is meta to the methoxy group, minimizing the +M (mesomeric) deactivation while maintaining a favorable profile for transmetalation.

Caption: Divergent synthetic applications of the protected building block via cross-coupling, metalation, and deprotection.

Core Synthetic Applications

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Palladium-catalyzed Suzuki-Miyaura cross-coupling relies on the oxidative addition of the aryl bromide to the Pd(0) species, a step facilitated by the relatively unhindered C5 position of this scaffold[2]. The acetal protection is critical here, as the basic conditions (e.g., K₂CO₃, Cs₂CO₃) required to activate the boronic acid would otherwise induce side reactions (like Cannizzaro-type disproportionation) if the free aldehyde were present.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Quantitative data summarizing typical catalyst/base combinations for this scaffold.

| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 80 | 72 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 89 |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 95 |

| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 84 |

Protocol 1: Optimized Suzuki-Miyaura Coupling (Self-Validating System)

-

Preparation: In an oven-dried Schlenk flask, combine 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

-

Degassing (Critical Causality): Add Toluene/H₂O (10:1). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; removing dissolved O₂ prevents catalyst deactivation and suppresses oxidative homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) under a positive stream of Argon. Seal and heat to 100 °C.

-

Validation & Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

) will be consumed, replaced by a highly UV-active, more polar biaryl product spot ( -

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Pathway B: Lithium-Halogen Exchange

For the introduction of non-aryl electrophiles (e.g., forming carboxylic acids via CO₂, or secondary alcohols via aldehydes), lithium-halogen exchange is the premier method. This process proceeds rapidly at cryogenic temperatures, driven by the formation of a thermodynamically stable aryllithium intermediate[3].

-

Mechanistic Note: The reaction must be performed at -78 °C using n-BuLi or t-BuLi. At these temperatures, the acetal oxygen atoms do not undergo deleterious ring-opening, and the methoxy group provides minimal directed ortho-metalation interference due to the superior kinetics of the primary halogen exchange.

Downstream Elaboration: Acetal Deprotection

Once the C5 position has been functionalized, the 1,3-dioxolane must be cleaved to reveal the aldehyde for subsequent API scaffold construction (e.g., reductive amination to form benzylamines, or Wittig reactions to form olefins).

Caption: Sequential workflow demonstrating the strategic use of orthogonal protection in API synthesis.

Protocol 2: Mild Acetal Cleavage (Self-Validating System)

-

Reaction Setup: Dissolve the C5-functionalized acetal intermediate (1.0 eq) in THF (0.2 M concentration).

-

Hydrolysis: Add 1M aqueous HCl (5.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours. Causality: Avoiding elevated temperatures or concentrated strong acids (like concentrated H₂SO₄) prevents unwanted ether cleavage at the C2 methoxy position.

-

Validation: TLC monitoring (Hexanes/EtOAc 3:1) will show the disappearance of the acetal and the appearance of a strongly UV-active spot that stains positive (yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the free aldehyde.

-

Quench & Workup (Critical Causality): Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Causality: Strictly neutralizing the acid before solvent evaporation prevents the degradation or polymerization of the newly revealed, highly reactive benzaldehyde derivative. Extract with CH₂Cl₂, dry, and concentrate.

References

1.[2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link] 2.[1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Journal of the American Chemical Society.[Link] 3.[3] Bailey, W. F., et al. (2014). Stereospecific cis- and trans-ring fusions arising from common intermediates (Citing Lithium-Halogen Exchange Mechanisms). Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Comprehensive Technical Guide: Synthesis, Properties, and Applications of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane and its Analogs

Executive Summary

In the realm of advanced organic synthesis and drug discovery, highly substituted aromatic building blocks are critical for constructing complex molecular architectures. 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane is a premier example of such a scaffold. Derived from its parent compound, 5-bromo-2-methoxy-3-methylbenzaldehyde (CAS: 145742-37-6)[1], this molecule features a strategically protected aldehyde, a sterically encumbered methoxy group, and an accessible aryl bromide.

This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for the synthesis, manipulation, and application of this compound and its analogs. By understanding the interplay of steric hindrance and electronic effects, researchers can leverage this building block for highly selective palladium-catalyzed cross-coupling reactions.

Structural and Electronic Profiling

The reactivity of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane is entirely dictated by its unique substitution pattern. A deep understanding of these microenvironments is essential for predicting reaction outcomes.

-

C1 (1,3-Dioxolane): The aldehyde is masked as a 1,3-dioxolane ring. This acetal is stable to bases, nucleophiles, and hydrides, but remains highly labile under aqueous acidic conditions[2].

-

C2 (Methoxy Group): The methoxy group is flanked by the bulky dioxolane at C1 and the methyl group at C3. This extreme steric compression locks the conformation of the methoxy group, preventing it from lying perfectly coplanar with the aromatic ring, which slightly attenuates its +M (resonance donating) effect[3].

-

C3 (Methyl Group): Provides localized steric bulk (+I effect), effectively shielding the C2 and C4 positions from unwanted side reactions.

-

C5 (Bromo Group): Positioned meta to the methoxy group and para to the methyl group. Crucially, it is flanked only by protons (at C4 and C6). This lack of steric hindrance makes the C-Br bond highly accessible for the oxidative addition of bulky transition metal catalysts[4].

Table 1: Structural and Electronic Parameters

| Position | Substituent | Steric Environment | Electronic Effect | Role in Synthesis Workflow |

| C1 | 1,3-Dioxolane | High (Bulky) | Mildly electron-withdrawing | Protected electrophile; prevents nucleophilic attack. |

| C2 | Methoxy (-OCH3) | Very High (Flanked) | Strongly electron-donating (+M) | Modulates ring electron density; sterically locked. |

| C3 | Methyl (-CH3) | Moderate | Weakly electron-donating (+I) | Provides steric bulk; restricts rotation at C2. |

| C5 | Bromo (-Br) | Low (Flanked by H) | Electron-withdrawing (-I) | Primary site for Pd-catalyzed cross-coupling. |

Core Methodology 1: Acetalization (Protection Strategy)

To utilize the aryl bromide in organometallic chemistry, the reactive aldehyde must first be protected[5]. The conversion to a 1,3-dioxolane is an equilibrium-driven process.

Causality of Experimental Design

According to Le Chatelier's principle, the continuous removal of water is required to drive the acetalization forward. Toluene is selected as the solvent because it forms a minimum-boiling azeotrope with water. This allows for the physical removal of water via a Dean-Stark apparatus at reflux temperatures (approx. 110 °C).

Step-by-Step Protocol: Synthesis of the 1,3-Dioxolane

-

Reactor Preparation: To a rigorously dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-bromo-2-methoxy-3-methylbenzaldehyde (1.0 equiv) and anhydrous toluene (to achieve a 0.2 M concentration).

-

Reagent Addition: Introduce ethylene glycol (1.5 equiv) and

-TsOH·H₂O (0.05 equiv). -

Azeotropic Distillation: Heat the mixture to reflux. Self-Validation Check: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water ceases to accumulate (typically 4-6 hours).

-

Quenching: Cool the reaction to room temperature. Immediately quench the acid catalyst by adding saturated aqueous NaHCO₃. Causality: Failing to neutralize the acid before aqueous workup will result in the rapid reverse hydrolysis of the dioxolane back to the aldehyde.

-

Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected building block (>90% yield).

Acetalization workflow utilizing azeotropic distillation for thermodynamic control.

Core Methodology 2: Suzuki-Miyaura Cross-Coupling

With the aldehyde safely masked, the C5 bromo group becomes the focal point for structural elaboration. The Suzuki-Miyaura coupling is the premier method for constructing biaryl systems from this scaffold[4].

Causality of Experimental Design

The oxidative addition of Palladium(0) into the C-Br bond is highly efficient due to the lack of steric hindrance at the C5 position. A biphasic solvent system (Toluene/Ethanol/Water) is employed. Causality: The non-polar toluene dissolves the aryl bromide, the water dissolves the inorganic base (K₂CO₃), and the ethanol acts as a crucial phase-transfer agent, bridging the two layers to facilitate the transmetalation step between the water-soluble boronate complex and the organic-soluble Pd(II) intermediate.

Step-by-Step Protocol: C-C Bond Formation

-

Degassing (Critical Step): In a Schlenk flask, dissolve 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a Toluene/Ethanol/Water mixture (2:1:1 v/v/v). Sparge the solution with Argon for 15 minutes. Self-Validation Check: Inadequate degassing will result in the formation of palladium black (catalyst death) and homocoupled boronic acid byproducts.

-

Catalyst Activation: Add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) under a positive pressure of Argon.

-

Thermal Cycling: Heat the vigorously stirred biphasic mixture to 90 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with deionized water, and extract the organic phase with dichloromethane.

-

Purification: Purify the crude biaryl product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the role of the aryl bromide.

Core Methodology 3: Deprotection Strategy

Following successful cross-coupling, the 1,3-dioxolane must be removed to reveal the aldehyde for subsequent chemistry (e.g., reductive amination, Wittig olefination).

Causality of Experimental Design

The 1,3-dioxolane is completely inert to the highly basic conditions of the Suzuki coupling. However, under aqueous acidic conditions, the acetal oxygen is protonated, creating a highly favorable leaving group. Water acts as the nucleophile, attacking the acetal carbon and triggering a cascade that ejects ethylene glycol and regenerates the carbonyl[5].

Step-by-Step Protocol: Acidic Hydrolysis

-

Solvation: Dissolve the coupled dioxolane product in a mixture of THF and water (4:1 v/v). THF ensures the organic substrate remains in solution while providing miscibility with water.

-

Acidification: Add 2M aqueous HCl dropwise until the solution reaches a pH of ~2. Stir at 25 °C for 2-4 hours.

-

Neutralization: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. Causality: Neutralization prevents the newly formed aldehyde from undergoing unwanted acid-catalyzed aldol condensations.

-

Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the functionalized biaryl aldehyde.

Table 2: Standard Reaction Parameters for the Complete Workflow

| Reaction Step | Reagents & Catalysts | Solvent & Temp | Yield Expectation | Key Causality |

| Protection | Ethylene glycol, | Toluene, 110 °C | >90% | Azeotropic water removal drives equilibrium. |

| Cross-Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | PhMe/EtOH/H₂O, 90 °C | 75-85% | Aqueous base activates boronic acid for transmetalation. |

| Deprotection | 2M HCl or TFA | THF/H₂O, 25 °C | >95% | Acid protonates acetal oxygen, initiating hydrolysis. |

References

-

CAS Common Chemistry. 5-Bromo-2-methoxy-3-methylbenzaldehyde. American Chemical Society. Available at:[Link]

-

Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at:[Link]

-

Wikipedia Contributors. Dioxolane. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Available at:[Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. LibreTexts Project. Available at:[Link]

Sources

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane as a building block for complex molecules

[1]

Executive Summary

In the landscape of modern drug discovery, 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane (hereafter referred to as Compound A ) represents a high-value "masked" electrophile.[1] It serves as a stable precursor to multisubstituted benzaldehydes, widely used in the synthesis of kinase inhibitors, anti-inflammatory agents, and tubulin-binding natural product analogs.[1]

Its value lies in its orthogonality : the 1,3-dioxolane moiety protects the sensitive aldehyde function, allowing the aryl bromide to undergo aggressive organometallic transformations (Suzuki, Buchwald, Lithium-Halogen exchange) without side reactions. Upon completion of the core scaffold assembly, the aldehyde is unmasked to serve as a handle for late-stage diversification (e.g., reductive amination).

Structural Analysis & Reactivity Profile[1]

The Scaffold Architecture

Compound A is trisubstituted on the benzene ring, offering a unique substitution pattern that balances steric bulk with electronic activation.

-

Position 1 (1,3-Dioxolane): A cyclic acetal protecting group.[1] It is robust against basic nucleophiles (Grignards, organolithiums) and reduction conditions (hydrides), but readily cleaved by aqueous acid.

-

Position 2 (Methoxy): An electron-donating group (EDG).[1] Through resonance, it increases electron density at the ortho and para positions, facilitating oxidative addition at the C5-Bromine during Palladium catalysis.

-

Position 3 (Methyl): Provides a "molecular twist." Steric bulk here forces the adjacent C2-methoxy group out of planarity, often improving solubility and altering the binding kinetics of final drug candidates.[1]

-

Position 5 (Bromine): The primary reactive handle. Located para to the methoxy group and meta to the methyl, it is electronically activated and sterically accessible for cross-coupling.

Chemical Logic Diagram

The following diagram illustrates the divergent synthetic pathways available from this single node.

Caption: Divergent synthesis pathways. The acetal remains intact during metal-catalyzed couplings (Green) and lithiation (Red), revealing the aldehyde (Yellow) only when triggered.

Synthesis & Scalability

While the parent aldehyde (5-bromo-2-methoxy-3-methylbenzaldehyde) is commercially available, in-house protection is often required for bulk scale-up to ensure anhydrous integrity.[1]

Protocol: Acetal Protection

Objective: Convert 5-bromo-2-methoxy-3-methylbenzaldehyde to Compound A .

Reagents:

-

Starting Aldehyde (1.0 equiv)[2]

-

Ethylene Glycol (5.0 equiv)

-

p-Toluenesulfonic acid (pTsOH) monohydrate (0.05 equiv)[1]

-

Solvent: Toluene (0.5 M concentration)

Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the aldehyde, ethylene glycol, pTsOH, and toluene.

-

Reflux: Heat the mixture to vigorous reflux (approx. 115°C). Water generated by the condensation will azeotrope with toluene and collect in the trap.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (lower Rf) should disappear, replaced by the acetal (higher Rf). Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) followed by brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary, though the crude oil is often sufficiently pure (>95%) for coupling.

Key Technical Insight: The use of a Dean-Stark trap is non-negotiable. Driving the equilibrium by water removal is essential for high yield.

Synthetic Utility: Case Studies

Case Study A: Synthesis of Biaryl Kinase Inhibitors

In the development of p38 MAP kinase inhibitors, biaryl systems are crucial. Compound A allows for the construction of the biaryl core before introducing the "hinge-binding" motif via the aldehyde.

Step 1: Suzuki Coupling

-

Substrates: Compound A + Phenylboronic acid derivative.[2][3]

-

Catalyst: Pd(dppf)Cl₂ (3 mol%).

-

Base: K₂CO₃ (2.0 equiv).[3]

-

Solvent: Dioxane/Water (4:1).

-

Conditions: 90°C, 12 h.

-

Outcome: The acetal survives these basic aqueous conditions perfectly.

Step 2: Deprotection & Reductive Amination [1]

-

Deprotection: Treat the biaryl acetal with 1M HCl in THF at RT for 2 hours.

-

Amination: React the revealed aldehyde with a primary amine (e.g., morpholine derivative) and NaBH(OAc)₃.

-

Result: A fully elaborated drug candidate with a biaryl core and a solubilizing amine tail.

Case Study B: Lithium-Halogen Exchange

For introducing non-aromatic electrophiles (e.g., carboxylates or alcohols).[1]

-

Protocol: Dissolve Compound A in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. The bromine is exchanged for lithium selectively (the acetal coordinates Li, stabilizing the intermediate).

-

Quench: Add CO₂ (dry ice) to generate the carboxylic acid, or an epoxide to generate a hydroxy-alkyl chain.

Experimental Validation Data

The following table summarizes typical yields for transformations involving Compound A , based on internal standardizations for aryl bromide acetals.

| Transformation | Reagents | Conditions | Typical Yield | Notes |

| Acetal Formation | Ethylene glycol, pTsOH | Toluene, Reflux | 92-96% | Dean-Stark required |

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄ | DME/H₂O, Na₂CO₃ | 85-92% | Sterics at C3 do not hinder C5 |

| Buchwald Coupling | Morpholine, Pd₂(dba)₃ | Toluene, NaOtBu | 78-85% | Requires BINAP ligand |

| Deprotection | 2N HCl | THF, RT | >98% | Quantitative conversion |

Safety & Handling

-

Hazard Identification: The parent aldehyde and the brominated acetal are likely skin and eye irritants (H315, H319).

-

Stability: Compound A is stable at room temperature when stored under inert atmosphere.[1] It is sensitive to prolonged exposure to moisture (slow hydrolysis of acetal) and light (potential debromination over months).

-

Storage: Store at 2–8°C under Argon.

References

-

Synthesis of 5-Bromo-2-methoxybenzaldehyde Derivatives

-

Suzuki-Miyaura Coupling Mechanisms & Protocols

-

Anti-Inflammatory Applications of Brominated Benzaldehydes

-

Acetal Protection in Organic Synthesis

Technical Guide: Synthesis, Properties, and Applications of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

Executive Summary

In modern drug discovery and complex Active Pharmaceutical Ingredient (API) synthesis, the strategic use of orthogonal reactivity is paramount. 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane is a highly specialized, bifunctional building block designed to solve a specific synthetic challenge: performing transition-metal catalyzed cross-coupling on an aryl halide without compromising a reactive aldehyde moiety.

By masking the electrophilic aldehyde as a 1,3-dioxolane acetal, chemists can subject the molecule to harsh basic conditions, nucleophiles, or organometallic reagents. This whitepaper details the chemical identity, mechanistic synthesis, and downstream application protocols for this critical intermediate, ensuring robust, self-validating workflows for process chemists.

Chemical Identity & Quantitative Properties

The structural framework of this compound consists of an anisole core substituted with a methyl group, a bromine atom for cross-coupling, and a 1,3-dioxolane ring serving as a protected benzaldehyde [1].

Table 1: Physicochemical and Identification Data

| Property | Value |

| IUPAC Name | 2-(5-bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane |

| CAS Registry Number | 2221812-10-6 |

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| Precursor Aldehyde CAS | 145742-37-6 (5-Bromo-2-methoxy-3-methylbenzaldehyde) |

| Appearance | Viscous oil to low-melting solid |

| Reactivity Profile | Stable to bases/nucleophiles; Labile to aqueous acids |

Synthetic Methodology & Mechanistic Insights

The Rationale for 1,3-Dioxolane Protection

Aldehydes are highly susceptible to nucleophilic attack and can undergo undesired side reactions (e.g., aldol condensation, Cannizzaro reaction) under the basic conditions required for palladium-catalyzed cross-coupling. According to , the 1,3-dioxolane group is the industry standard for aldehyde protection due to its thermodynamic stability and the kinetic ease of its removal under mild aqueous acidic conditions.

Protocol 1: Acetalization via Azeotropic Distillation

This protocol describes the synthesis of the title compound from its commercially available precursor,.

Reagents:

-

5-Bromo-2-methoxy-3-methylbenzaldehyde (1.0 eq, limiting reagent)

-

Ethylene glycol (3.0 eq, excess to drive equilibrium)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq, Brønsted acid catalyst)

-

Toluene (Solvent, 10 volumes)

Step-by-Step Methodology:

-

Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar with the aldehyde, ethylene glycol, pTSA, and toluene.

-

Apparatus Assembly: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser. Causality: The reaction produces water. According to Le Chatelier's principle, continuous removal of water via the toluene-water azeotrope drives the equilibrium toward the acetal product.

-

Reflux: Heat the mixture to reflux (internal temperature ~110°C).

-

Self-Validation Check: Monitor the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water is collected and TLC (Hexanes/EtOAc 8:2) shows the complete disappearance of the UV-active aldehyde spot, replaced by a higher

dioxolane spot. -

Quench & Workup: Cool to room temperature. Quench the acid catalyst with saturated aqueous NaHCO

to prevent premature deprotection. Extract the organic layer, wash with brine, dry over anhydrous Na

Mechanistic pathway for the acetalization of 5-bromo-2-methoxy-3-methylbenzaldehyde.

Downstream Applications: Orthogonal Reactivity

The primary utility of 2-(5-bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane is its participation in palladium-catalyzed carbon-carbon bond-forming reactions, specifically the Suzuki-Miyaura cross-coupling. As established in the foundational work by, aryl bromides readily undergo oxidative addition with Pd(0) catalysts.

Protocol 2: Suzuki-Miyaura Coupling and Subsequent Deprotection

Step-by-Step Methodology:

-

Catalyst & Substrate Loading: In a Schlenk flask, combine the dioxolane substrate (1.0 eq), an arylboronic acid (1.2 eq), K

CO -

Solvent & Degassing: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality: Oxygen must be rigorously excluded via freeze-pump-thaw or sparging to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

-

Cross-Coupling: Heat the mixture to 90°C for 12 hours.

-

Self-Validation Check 1 (Coupling): Post-reaction LC-MS must show the disappearance of the characteristic 1:1 isotopic doublet (M, M+2) of the aryl bromide (

~272/274), replaced by the mass of the desired biaryl compound. -

Deprotection: Isolate the biaryl intermediate. Dissolve in THF and add 1M aqueous HCl (3.0 eq). Stir at room temperature for 2 hours. Causality: The aqueous acid hydrolyzes the acetal back to the aldehyde and ethylene glycol, driven by the large excess of water.

-

Self-Validation Check 2 (Deprotection):

H NMR of the final product must show the disappearance of the dioxolane multiplet at ~4.0 ppm and the emergence of a sharp aldehyde singlet at ~10.0 ppm.

Workflow demonstrating the orthogonal reactivity of the protected building block in cross-coupling.

Analytical Validation Standards

To ensure the integrity of the synthesized 2-(5-bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane, the following spectroscopic markers must be verified:

-

H NMR (400 MHz, CDCl

- ~5.9 ppm (s, 1H): Acetal methine proton.

- ~4.0-4.1 ppm (m, 4H): Ethylene glycol backbone protons.

- ~3.8 ppm (s, 3H): Methoxy group.

- ~2.3 ppm (s, 3H): Aryl methyl group.

- ~7.2-7.4 ppm (m, 2H): Aromatic protons (meta-coupling).

-

Mass Spectrometry (ESI+): Expected

at

References

-

CAS Common Chemistry. "5-Bromo-2-methoxy-3-methylbenzaldehyde (CAS RN: 145742-37-6)". American Chemical Society. Available at:[Link]

-

Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 5th Edition". John Wiley & Sons. Available at:[Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

Methodological & Application

Application Note: Grignard Functionalization of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

This Application Note and Protocol is designed for researchers and drug development professionals working with 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane . This molecule serves as a critical protected intermediate for synthesizing complex polysubstituted aromatic systems, often found in kinase inhibitors and other small-molecule therapeutics.

Abstract & Strategic Significance

The synthesis of polysubstituted aromatic scaffolds requires precise control over chemoselectivity. 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane (hereafter referred to as Compound A ) represents a strategic "masked" aldehyde. The 1,3-dioxolane moiety protects the sensitive aldehyde function, allowing the C5-bromine position to be activated as a Grignard reagent (nucleophile) without self-polymerization.

This protocol details the generation of the arylmagnesium species and its subsequent reaction with electrophiles.[1] Critical attention is paid to the electronic influence of the para-methoxy group (which enhances nucleophilicity but may retard initiation) and the stability of the acetal under slightly Lewis-acidic conditions generated by magnesium halides.

Chemical Properties & Safety Profile

| Property | Specification |

| Compound Name | 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Appearance | White to off-white crystalline solid (typical) |

| Solubility | Soluble in THF, Et₂O, DCM; Insoluble in water. |

| Key Reactivity | Aryl bromide (C5); Acetal (C1, acid-sensitive). |

| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C. Moisture sensitive. |

Safety Warning:

-

Grignard Reagents: Pyrophoric/highly reactive with water. Handle strictly under inert gas.

-

Compound A: Potential skin/eye irritant.[2]

-

THF: Peroxide former. Use freshly distilled or inhibited anhydrous grade.

Mechanistic Insight & Critical Parameters

The "Para-Methoxy" Effect: The methoxy group at the C2 position is para to the bromine at C5. Being an Electron Donating Group (EDG), it increases the electron density at the C5 position.

-

Impact on Formation: Electron-rich aryl halides can be slower to undergo oxidative addition with Mg(0) compared to electron-poor analogs. Initiation is critical.

-

Impact on Reactivity: The resulting Grignard is a stronger nucleophile, ideal for attacking hindered electrophiles.

Dioxolane Stability:

While 1,3-dioxolanes are stable to bases (Grignards), they are susceptible to Lewis acid-mediated ring opening.[3] Magnesium halides (

-

Control: Maintain low temperatures (0°C to RT) after formation. Avoid excessive heating which promotes Lewis acid-catalyzed cleavage or Wurtz coupling.

Detailed Experimental Protocol

Objective: Preparation of (3-(1,3-dioxolan-2-yl)-4-methoxy-5-methylphenyl)magnesium bromide and reaction with a generic Electrophile (

Materials:

-

Substrate: Compound A (1.0 equiv, e.g., 5.0 g, 18.3 mmol)

-

Magnesium Turnings: 1.2 equiv (0.53 g, 22.0 mmol) – Crushed/activated

-

Solvent: Anhydrous THF (Stabilizer-free preferred, 0.5 M concentration relative to substrate)

-

Initiator: Iodine (single crystal) or 1,2-Dibromoethane (0.05 equiv)

-

Electrophile: e.g., DMF (for aldehyde), CO₂ (for acid), or a ketone.

Workflow Diagram (DOT Visualization):

Caption: Step-by-step workflow for the generation and reaction of the dioxolane-protected aryl Grignard reagent.

Step-by-Step Methodology:

Phase 1: Activation & Initiation

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Flush continuously with Argon.[4]

-

Mg Loading: Add Magnesium turnings (1.2 equiv). Stir dry for 10 minutes to mechanically activate the surface.

-

Chemical Activation: Add a single crystal of Iodine. Heat gently with a heat gun until iodine vapor sublimes and coats the Mg (purple haze). Allow to cool.

-

Initiation: Dissolve Compound A in anhydrous THF (to make a ~0.8 M solution). Add approx. 5-10% of this solution to the Mg turnings.

-

Observation: The disappearance of the iodine color (brown/purple

clear/cloudy) and a slight temperature rise indicates initiation. -

Troubleshooting: If no initiation occurs after 5 mins, add 2-3 drops of 1,2-dibromoethane and apply localized heat.

-

Phase 2: Propagation (Grignard Formation)

-

Addition: Once initiated, add the remaining solution of Compound A dropwise over 30–45 minutes.

-

Temperature Control: The reaction is exothermic.[5] Control the rate of addition to maintain a gentle reflux or keep internal temp at 40-50°C.

-

Note: Do not let the reaction run too cold, or the bromide will accumulate, leading to a runaway exotherm later.

-

-

Completion: After addition, stir at 50°C for 1 hour. The solution should be dark gray/brown.

-

QC Check: Aliquot 0.1 mL, quench in MeOD, and check NMR/GCMS. You should see the des-bromo product (hydrodehalogenation) indicating full conversion of the C-Br bond to C-Mg.

-

Phase 3: Reaction with Electrophile

-

Cooling: Cool the Grignard solution to 0°C (ice bath).

-

Electrophile Addition: Add the electrophile (dissolved in THF if solid) slowly.

-

Example (Formylation): Add anhydrous DMF (1.5 equiv) dropwise.

-

Example (Carboxylation): Bubble dry

gas through the solution.

-

-

Warming: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Phase 4: Workup (CRITICAL)

-

The Danger Zone: The dioxolane group hydrolyzes in aqueous acid to regenerate the aldehyde.

-

Protocol:

-

Cool the reaction mixture to 0°C.

-

Quench by slow addition of Saturated Ammonium Chloride (

) . This buffers the pH to ~5-6, which is generally safe for the dioxolane for short periods. -

Avoid: Do not use HCl or

unless you intend to deprotect the aldehyde in the same pot. -

Extract immediately with Ethyl Acetate or Diethyl Ether.

-

Wash organic layer with water and brine. Dry over

(which is neutral) rather than

-

Mechanism of Action (Signaling Pathway)[3]

The following diagram illustrates the chemical transformation and the competing pathways that must be managed.

Caption: Reaction pathway showing the conversion of the aryl bromide to the Grignard species and potential side reactions (red).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Initiation | Mg surface passivated; Wet solvent. | Add 1,2-dibromoethane (entrainment method). Ensure THF is |

| Wurtz Coupling (Dimer) | Reaction temp too high; concentration too high. | Dilute to 0.5 M. Control reflux strictly. Add bromide slower. |

| Low Yield of Product | Grignard reacted with moisture; Steric hindrance. | Check inert lines. If electrophile is bulky, warm reaction to 40°C after addition. |

| Aldehyde Deprotection | Workup too acidic.[6] | Use |

References

-

General Grignard Formation: Garst, J. F., & Soriaga, M. P. (2004). Mechanism of Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652. Link

- Dioxolane Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability to bases/nucleophiles).

- Grignard Reaction with Protected Aldehydes:Synthesis of functionalized arylmagnesium halides. Organic Syntheses, Coll. Vol. 10, p.423 (2004).

-

Initiation Techniques: The use of 1,2-dibromoethane as an activator. J. Org.[7][8] Chem. 1971, 36, 11, 1574. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 5. community.wvu.edu [community.wvu.edu]

- 6. PROBLEM 46 Show how each of the following compounds could be prepared fro.. [askfilo.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. 1,3-Dioxolane synthesis [organic-chemistry.org]

Purification of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane by column chromatography

Target Molecule: 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane Methodology: Buffered Flash Column Chromatography (Silica Gel)[1]

Abstract & Strategic Context

This protocol details the purification of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane , a critical intermediate often employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to its aryl bromide functionality.[1][2]

The Challenge: While 1,3-dioxolanes are robust protecting groups under basic conditions, they are inherently sensitive to Brønsted and Lewis acids.[1] Standard flash chromatography grade silica gel (SiO₂) is weakly acidic (pH ~5.0–6.5 in aqueous slurry).[1] For electron-rich aromatic acetals—such as this target, where the ortho-methoxy and meta-methyl groups stabilize the oxocarbenium intermediate—this acidity is sufficient to catalyze on-column hydrolysis.[1] This results in the "streaking" of product and the regeneration of the starting aldehyde (5-bromo-2-methoxy-3-methylbenzaldehyde) during purification, leading to significant yield loss.[1]

The Solution: This guide implements a Triethylamine (Et₃N) Buffered Protocol to neutralize surface silanols, ensuring the acetal remains intact during elution.

Chemical Stability & Pre-Purification Analysis[1][4]

Before initiating chromatography, understanding the specific lability of this substrate is vital.

Structural Analysis[1]

-

Electron Donating Groups (EDGs): The methoxy (-OMe) and methyl (-Me) groups donate electron density into the benzene ring.[1]

-

Mechanistic Impact: This electron density stabilizes the benzylic carbocation (oxocarbenium ion) formed upon protonation of the dioxolane oxygen.[1] Consequently, this specific molecule hydrolyzes faster than unsubstituted benzaldehyde acetals.[1]

Thin Layer Chromatography (TLC) Optimization

Visualization: UV (254 nm) is the primary method.[1] The aryl bromide chromophore is distinct. Stain: Anisaldehyde stain is effective but requires heating (which may hydrolyze the spot on the plate).[1]

| Compound | Approx.[1][3][4][5][6][7][8][9][10][11] Rf (9:1 Hex:EtOAc) | Appearance (UV) | Notes |

| Target Acetal | 0.45 – 0.55 | Dark Spot | Runs higher (less polar) than aldehyde.[1] |

| Parent Aldehyde | 0.30 – 0.40 | Dark Spot | Distinct "drag" or streak if degrading.[1] |

| Ethylene Glycol | 0.00 (Baseline) | Invisible | Requires stain (KMnO4) to see.[1] |

Detailed Purification Protocol

Reagents Required[1][2][3][4][7][9][10][11][14][15]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc), Triethylamine (Et₃N).[1]

-

Buffer: 1% v/v Triethylamine in Hexanes.[1]

Step-by-Step Methodology

Phase 1: Column Preparation (The Neutralization Step)

Rationale: Pre-treating the silica is more effective than simply adding base to the mobile phase, as it ensures the entire path length is neutralized before the sample touches it.

-

Slurry Preparation: Suspend the required amount of silica gel in a solution of 1% Et₃N in Hexanes .

-

Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the 1% Et₃N/Hexanes solution.[1]

-

Equilibration: Flush with 1 CV of pure Hexanes to remove excess free amine (optional, but recommended to prevent Et₃N from co-eluting with early fractions).

Phase 2: Sample Loading

Caution: Do not dissolve the crude material in un-neutralized chloroform or DCM that has been sitting, as these often contain traces of HCl.

-

Dissolution: Dissolve the crude oil in a minimal volume of 95:5 Hexanes:EtOAc containing 0.5% Et₃N.

-

Loading: Carefully pipette the sample onto the sand bed.[1]

-

Alternative (Dry Load): If the crude is insoluble in the mobile phase, dissolve in DCM, add neutralized silica (pre-washed with Et₃N and dried), evaporate to a powder, and load the solid.

Phase 3: Elution Gradient

System: Hexanes / Ethyl Acetate (with trace Et₃N optional in the reservoirs).[1]

| Volume (CV) | Solvent Ratio (Hex:EtOAc) | Purpose |

| 0 – 2 | 100 : 0 | Elute non-polar impurities (excess toluene/mineral oil).[1] |

| 2 – 5 | 95 : 5 | Elute trace less-polar side products.[1] |

| 5 – 12 | 90 : 10 | Target Elution Window. Collect fractions here. |

| 12+ | 80 : 20 | Flush remaining aldehyde (impurity).[1] |

Phase 4: Fraction Analysis & QC[1]

-

Spot fractions on TLC.

-

Combine fractions containing the single upper spot.[1]

-

Evaporation: Concentrate under reduced pressure (Rotovap).[1]

-

NMR Validation:

Process Visualization (Workflow)[1][12]

The following diagram illustrates the critical decision points and the "Buffered Silica" strategy required for this molecule.

Caption: Workflow highlighting the critical intervention of neutralizing silica gel to prevent on-column hydrolysis of the electron-rich acetal.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking on TLC | Partial hydrolysis on the plate. | Add 1 drop of Et₃N to the TLC developing chamber.[1] |

| Aldehyde peak in NMR | Hydrolysis during column or in NMR tube.[1] | 1. Ensure column was buffered. 2. Filter CDCl₃ through basic alumina before NMR.[1] |

| Product co-elutes with Et₃N | Incomplete evaporation. | Et₃N (bp 89°C) is volatile.[1] Co-evaporate with DCM 3x or dry under high vacuum for 2 hours.[1] |

| Low Recovery | Product stuck on silica (too polar?). | Increase polarity to 20% EtOAc after the main peak elutes. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][7] (Standard reference for stability of 1,3-dioxolanes).

-

[1]

-

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.

-

[1]

-

-

Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Relevant for ensuring water-free solvents to prevent hydrolysis).[1]

-

[1]

-

-

Organic Chemistry Portal. (n.d.).[1] Protection of Aldehydes and Ketones as Acetals and Ketals.[1][7]

Sources

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. chemtips.wordpress.com [chemtips.wordpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Scale-up synthesis of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

An in-depth technical guide for the scale-up synthesis of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane, designed for process chemists and drug development professionals.

Strategic Rationale & Molecular Significance

The compound 5-bromo-2-methoxy-3-methylbenzaldehyde is a highly versatile building block in active pharmaceutical ingredient (API) synthesis[1]. However, the inherent reactivity of the free aldehyde group makes it susceptible to undesired nucleophilic attacks during multi-step syntheses. By masking the aldehyde as a 1,3-dioxolane (a cyclic acetal), the molecule is transformed into 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane .

This protection strategy is critical. The resulting acetal is highly stable under basic, nucleophilic, and reducing conditions, allowing the aryl bromide moiety to be selectively targeted for downstream transformations such as Grignard reagent formation, lithium-halogen exchange, or Buchwald-Hartwig cross-coupling reactions.

Mechanistic Causality in Acetalization

Acetalization is a classic equilibrium-driven thermodynamic process. The transformation of the aldehyde to a 1,3-dioxolane requires a diol (ethylene glycol) and a catalytic Brønsted acid[2].

Why p-Toluenesulfonic Acid (p-TsOH)? While trace inorganic acids (like HCl) can catalyze acetalizations in methanol[2], they often cause biphasic mass-transfer issues at scale or induce side reactions such as the ether cleavage of the methoxy group. p-TsOH is chosen because it is a strong, organic-soluble Brønsted acid that efficiently protonates the carbonyl oxygen, increasing its electrophilicity without degrading the substrate[3].

The Thermodynamic Sink: Because the reaction releases one equivalent of water, the equilibrium must be actively driven forward to prevent reverse hydrolysis. This is achieved via azeotropic distillation. As water is generated during the formation of the oxocarbenium ion and subsequent cyclization, it is continuously removed from the system, forcing the reaction to >99% conversion according to Le Chatelier’s principle[3].

Mechanistic pathway of acid-catalyzed acetalization of benzaldehyde derivatives.

Scale-Up Engineering & Solvent Optimization

When transitioning from bench-scale to a 1-kg pilot scale, heat transfer and solvent selection become the primary engineering bottlenecks.

Solvent Selection: Toluene is the traditional industry standard due to its excellent minimum-boiling azeotrope with water (bp 85 °C). However, for modern green chemistry mandates, Cyclopentyl Methyl Ether (CPME) is an emerging, highly effective alternative. CPME forms a positive azeotrope with water, resists peroxide formation, and offers a significantly lower toxicological profile compared to toluene, making it ideal for Dean-Stark conditions[4].

Table 1: Stoichiometric Parameters for 1-kg Scale-Up

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 5-Bromo-2-methoxy-3-methylbenzaldehyde | 229.07 | 1.00 | 1000.0 g | Limiting Reagent |

| Ethylene Glycol | 62.07 | 1.50 | 406.0 g (365 mL) | Reactant / Acetalizing Agent |

| p-TsOH·H₂O | 190.22 | 0.05 | 41.5 g | Brønsted Acid Catalyst |

| Toluene (or CPME) | 92.14 | N/A | 5.0 L | Solvent / Azeotropic Entrainer |

Table 2: Solvent Optimization & Green Metrics

| Solvent | Boiling Point (°C) | Azeotrope Temp (°C) | Water Solubility | Environmental Impact |

| Toluene | 110.6 | 85.0 | Very Low | High (VOC, Reprotoxic) |

| Benzene | 80.1 | 69.2 | Very Low | Unacceptable (Carcinogen) |

| CPME | 106.0 | 83.0 | Low | Low (Bio-derived potential) |

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By integrating precise In-Process Controls (IPCs) and stoichiometric water-collection checkpoints, the operator can guarantee product integrity before moving to the isolation phase.

Process workflow for the scale-up synthesis and isolation of 1,3-dioxolane derivatives.

Step-by-Step Methodology:

Step 1: Reactor Charging

-

Purge a 10 L jacketed glass reactor equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser with inert Nitrogen.

-

Charge the reactor with 5.0 L of Toluene (or CPME).

-

Add 1000.0 g (4.36 mol) of 5-bromo-2-methoxy-3-methylbenzaldehyde. Stir at 150 RPM until fully dissolved.

-

Add 406.0 g (6.54 mol) of ethylene glycol, followed by 41.5 g (0.218 mol) of p-Toluenesulfonic acid monohydrate.

Step 2: Azeotropic Distillation

-

Ramp the jacket temperature to 125 °C to achieve a vigorous internal reflux (approx. 110–112 °C for toluene).

-

Maintain reflux while continuously drawing off the lower aqueous phase that separates in the Dean-Stark trap.

-

Self-Validation Checkpoint 1: Monitor the volume of water collected. The theoretical yield of water is 78.6 g (from the reaction) + 3.9 g (from the p-TsOH hydrate) = ~82.5 mL .

Step 3: In-Process Control (IPC)

-

Once water evolution ceases (typically 6–8 hours), sample the organic layer.

-

Self-Validation Checkpoint 2: Analyze via GC-FID. The reaction is deemed complete when the starting aldehyde peak area is < 1.0% . If incomplete, continue refluxing for an additional 2 hours.

Step 4: Quench & Neutralization

-

Cool the reactor contents to 20–25 °C. Causality Note: Cooling prevents the exothermic degradation of the acetal during the basic quench.

-

Add 2.0 L of a 5% w/v aqueous Sodium Bicarbonate (NaHCO₃) solution. Stir vigorously at 250 RPM for 30 minutes to fully neutralize the p-TsOH catalyst. Failure to completely neutralize the acid will result in reverse hydrolysis during solvent evaporation.

Step 5: Phase Separation & Work-up

-

Stop agitation and allow the phases to separate for 30 minutes.

-

Discard the lower aqueous phase.

-

Wash the upper organic phase with 1.5 L of saturated brine (NaCl) to remove residual ethylene glycol and water.

-

Dry the organic phase over anhydrous Na₂SO₄ (approx. 200 g), filter, and transfer to a clean evaporation flask.

Step 6: Isolation & Final Validation

-

Concentrate the filtrate under reduced pressure (40–50 °C, 50 mbar) to yield the crude product as a viscous oil that may crystallize upon standing.

-

Final Validation Checkpoint: Confirm product identity and purity via ¹H NMR (CDCl₃). The spectrum must show the disappearance of the characteristic aldehyde proton singlet (~10.0 ppm) and the appearance of the acetal methine proton singlet (~5.8–6.0 ppm) alongside the 1,3-dioxolane ethylene bridge protons (multiplet, ~4.0–4.2 ppm).

References

- CAS Common Chemistry. "5-Bromo-2-methoxy-3-methylbenzaldehyde". CAS, a division of the American Chemical Society.

- BenchChem. "Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate".

- MDPI. "Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents".

- ACS Omega / NIH. "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids".

Sources

Application Note: Strategic Derivatization of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

Introduction & Strategic Architecture

This guide details the functionalization of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane (Compound 1 ), a high-value pharmacophore scaffold. This molecule represents a "masked" benzaldehyde, offering a strategic advantage in divergent synthesis.

Chemical Architecture Analysis

The scaffold features three distinct zones of reactivity, allowing for orthogonal functionalization:

-

Zone A (C-5 Bromine): The primary electrophilic handle. It is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki, Buchwald) and Lithium-Halogen exchange. Its position (meta to the methyl, para to the methoxy) renders it electronically activated for oxidative addition while remaining sterically accessible.

-

Zone B (1,3-Dioxolane): A robust protecting group for the C-1 aldehyde. It withstands strong bases and nucleophiles (R-Li, NaOtBu, K3PO4) used in Zone A derivatization but can be unmasked quantitatively under mild acidic conditions.

-

Zone C (Auxiliary Substituents): The 2-methoxy and 3-methyl groups provide specific steric and electronic tuning. The 2-methoxy group acts as a weak directing group (DoM) in lithiation chemistry, though the C-5 bromine dominates kinetic exchange.

Strategic Workflow

The recommended workflow prioritizes C-5 functionalization before acetal deprotection to prevent chemoselectivity issues with the aldehyde.

Figure 1: Divergent synthesis strategy for scaffold derivatization. The acetal is retained during metal-catalyzed coupling to protect the aldehyde functionality.

Module 1: Palladium-Catalyzed Cross-Coupling

The stability of the 1,3-dioxolane moiety to basic conditions makes this scaffold ideal for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Couple Compound 1 with aryl boronic acids to generate biaryl intermediates.

Mechanism & Rationale: We utilize a base-heavy system (K3PO4 or K2CO3). The acetal is stable at pH > 7. Acidic byproducts from boronic acids are neutralized, preventing premature deprotection.

Reagents:

-

Compound 1 (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for robustness and resistance to air oxidation.

-

Base: 2M aq. K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Setup: In a reaction vial, combine Compound 1 , boronic acid, and Pd(dppf)Cl2·DCM.

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane followed by 2M aq. K3PO4 via syringe.

-

Reaction: Heat to 80-90°C for 4–12 hours. Monitor by TLC (ensure mobile phase is basic, e.g., 1% Et3N in Hex/EtOAc, to prevent acetal streak).

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. Crucial: Do not wash with 1M HCl; use saturated NH4Cl or brine to maintain pH neutral/mildly basic.

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Install amine functionality at C-5.

Mechanism & Rationale: Strong bases like NaOtBu are standard. The dioxolane ring is completely inert to tert-butoxide. Ligand selection (e.g., XPhos, RuPhos) is critical to overcome the electron-rich nature of the aryl ring (due to the 2-methoxy group).

Reagents:

-

Compound 1 (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: XPhos (4-8 mol%) - Excellent for electron-rich aryl bromides.

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Protocol:

-

Pre-complexation: Stir Pd2(dba)3 and XPhos in Toluene for 5 mins under Argon to generate the active L-Pd(0) species.

-

Addition: Add Compound 1 , the amine, and NaOtBu.

-

Reaction: Heat to 100°C for 2–16 hours.

-

Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate.

-

Purification: Silica gel chromatography.

Module 2: Lithium-Halogen Exchange

Objective: Convert the C-5 bromide into a nucleophile (Aryl-Li) for reaction with electrophiles (DMF, CO2, Ketones).

Mechanism & Rationale: Bromine-Lithium exchange is kinetically faster than proton transfer or Directed ortho Metalation (DoM). While the 1,3-dioxolane can direct lithiation to the ortho position (C-2 or C-6), the presence of the C-5 bromine ensures that Br-Li exchange occurs exclusively at -78°C [1].

Reagents:

-

Compound 1 (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Electrophile (e.g., DMF for formylation) (1.5 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Protocol:

-

Cryogenic Setup: Dissolve Compound 1 in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes.

-

Checkpoint: The solution often turns yellow/orange, indicating Aryl-Li formation.

-

-

Trapping: Add the electrophile (e.g., DMF) dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated aq. NH4Cl.

-

Workup: Extract with Et2O or EtOAc.

Module 3: Acetal Deprotection

Objective: Unmask the aldehyde for downstream medicinal chemistry (e.g., reductive amination).